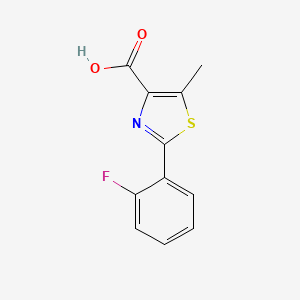

2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Description

2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a fluorinated thiazole derivative with a carboxylic acid functional group. Thiazole-based compounds are widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorine substitution on the phenyl ring and the methyl group on the thiazole core influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUZMYTZDLFLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-fluorobenzoyl chloride with thioamides can yield the desired thiazole compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Pharmaceutical Development

2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been investigated for its potential as an active pharmaceutical ingredient (API). Its thiazole ring structure is known for contributing to biological activity and has been linked to various therapeutic effects.

Case Study: Antimicrobial Activity

Research has shown that compounds containing thiazole moieties exhibit antimicrobial properties. Studies indicate that derivatives of thiazole can inhibit bacterial growth, suggesting that 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid could be developed into a new class of antibiotics .

Anti-inflammatory Agents

The compound's ability to modulate inflammatory pathways suggests its application in treating inflammatory diseases. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in conditions like arthritis and other inflammatory disorders .

Cancer Research

Thiazole derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells. Studies have shown that modifications to the thiazole structure can enhance its efficacy against specific cancer types, making this compound a candidate for further exploration in oncology .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared to structurally related thiazole derivatives with variations in substituents, halogenation patterns, and functional groups. Key analogs include:

*Note: Molecular weight calculated based on formula C₁₁H₈FNO₂S.

Key Structural Differences :

- Halogenation : The target compound has a single fluorine at the phenyl ring’s ortho position, whereas analogs like 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid feature di-ortho fluorine substitutions.

- Linker Variations : Compounds like 2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid incorporate a benzyl spacer, altering steric and electronic profiles.

Physicochemical Properties

Available data on related compounds provides insights into physicochemical behavior:

Observations :

- Melting Points : High melting points (e.g., 206–207°C) suggest strong crystal lattice interactions in halogenated thiazoles.

- Acidity: The pKa of 0.96 for 2-(3-chlorophenylamino)-5-methylthiazole-4-carboxylic acid indicates moderate acidity, typical of thiazole carboxylic acids.

- Solubility : Methoxy groups (as in ) may improve solubility compared to purely hydrophobic analogs.

Biological Activity

2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may exhibit a range of pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 237.25 g/mol

- CAS Number : 1017421-73-6

Antiviral Activity

Research indicates that thiazole derivatives, including 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid, demonstrate significant antiviral properties. A study involving various thiazole compounds assessed their efficacy against the yellow fever virus using a luciferase cellular assay. Compounds exhibiting over 50% inhibition of viral replication at a concentration of 50 μM were considered active. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring in enhancing antiviral activity .

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer potential. In vitro studies have shown that certain thiazole derivatives can inhibit the proliferation of cancer cell lines. For instance, a study reported that modifications to the thiazole ring and phenyl substituents significantly impacted cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of electron-donating groups like methyl at specific positions on the phenyl ring was correlated with increased anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been explored in several studies. One notable investigation demonstrated that a structurally similar thiazole compound exhibited protective effects against hyperglycemia and insulin resistance through its antioxidant and anti-inflammatory activities in diabetic models. This suggests that 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid may also possess similar beneficial effects .

Case Studies

- Antiviral Efficacy : In a study evaluating various thiazoles for their antiviral properties, the compound showed promising results with an EC value comparable to leading antiviral agents. The optimization of its structure led to improved metabolic stability and selectivity against viral targets .

- Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that derivatives with specific substitutions on the thiazole ring exhibited IC values lower than traditional chemotherapeutic agents like doxorubicin, indicating enhanced potency against cancer cell lines .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves hydrolyzing ester precursors (e.g., methyl or ethyl esters) under basic conditions. For example, refluxing methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with NaOH in ethanol/water (1:1 v/v) at 358 K for 1.5 h achieves 85% yield after acidification . Adjusting solvent polarity (e.g., ethanol vs. methanol) and reaction time can mitigate side reactions like ester decomposition.

- Key Parameters :

- Temperature: 358–363 K avoids thermal degradation.

- Base concentration: 10–15% NaOH ensures complete hydrolysis.

- Acidification: HCl to pH 1 precipitates the carboxylic acid efficiently.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodology :

- NMR : Focus on -NMR signals for the fluorophenyl group (δ 7.2–7.8 ppm, multiplet) and thiazole protons (δ 8.1–8.3 ppm). The methyl group at C5 appears as a singlet (δ 2.4–2.6 ppm) .

- IR : Confirm carboxylic acid presence via O–H stretch (2500–3000 cm) and C=O stretch (1680–1720 cm) .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., space group , Z = 4) for solid-state analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the fluorophenyl-thiazole core in medicinal chemistry applications?

- Methodology :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, the electron-withdrawing fluorine atom on the phenyl ring increases electrophilicity at the thiazole C4 position, making it reactive toward nucleophilic substitutions .

- Validation : Compare computed -NMR shifts with experimental data (δ 160–165 ppm for C4-carboxylic acid) to refine computational models .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Methodology :

- Structural Modifications : Introduce substituents at the thiazole C2 or phenyl ring to assess SAR. For instance, replacing the 2-fluorophenyl group with 4-chlorophenyl (as in 2-(4-chlorophenyl)thiazole-5-carboxylic acid) alters logP and bioavailability .

- Data Normalization : Cross-validate bioactivity assays (e.g., IC) using standardized cell lines (e.g., HEK293) and control compounds (e.g., known kinase inhibitors) to minimize batch variability .

Q. How can regioselective functionalization of the thiazole ring be achieved without degrading the carboxylic acid moiety?

- Methodology :

- Protection-Deprotection : Temporarily protect the carboxylic acid as a methyl ester using SOCl/MeOH, perform electrophilic substitution (e.g., bromination at C2), then hydrolyze the ester back to the acid .

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C4 to introduce aryl groups while maintaining acid stability .

Data-Driven Analysis

Q. What crystallographic data are available for related structures, and how do they inform solubility predictions?

- Key Findings :

- The crystal structure of 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid (space group ) reveals dimeric hydrogen-bonding motifs (O–H···O=C), correlating with low aqueous solubility (<1 mg/mL) .

- Implications : Introduce hydrophilic substituents (e.g., –OH, –NH) at the phenyl ring to disrupt dimerization and enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.